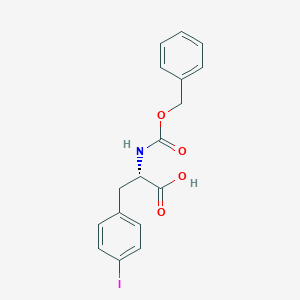

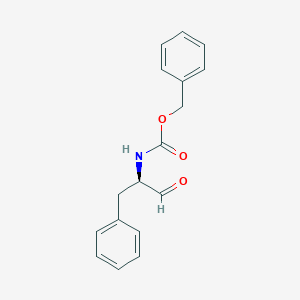

(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-iodophenyl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

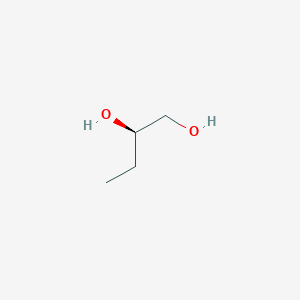

“(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-iodophenyl)propanoic acid” is a chemical compound with the molecular formula C17H16INO4 . It is also known by other names such as Cbz-4-Iodo-L-Phenylalanine, Cbz-4’-iodo-L-Phe, and (2S)-3-(4-iodophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid .

Physical And Chemical Properties Analysis

The molecular weight of “(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-iodophenyl)propanoic acid” is 425.22 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The XLogP3, a measure of the compound’s lipophilicity, is 2.7 . More detailed physical and chemical properties would require additional information or analysis tools.

科学的研究の応用

Enantioselective Syntheses

(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-iodophenyl)propanoic acid has been utilized in the enantioselective synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and ketoprofen. This process includes steps such as Sharpless epoxidation and hydrogenolysis for stereochemistry control and palladium-coupling for the synthesis of optically active arylpropanoic acids (Hamon, Massy-Westropp, & Newton, 1995).

Radiolabeling for Metabolic Studies

This compound is instrumental in labeling L-DOPS, a norepinephrine precursor amino acid, with carbon-14 for mammalian metabolic studies. The synthesis involves condensation and hydrogenation steps to effectively label the propionic acid moiety (Kurosawa & Nishioka, 1996).

Polybenzoxazine Elaboration

Phloretic acid, a derivative of (S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-iodophenyl)propanoic acid, is used as a renewable building block for polybenzoxazine. This process involves reactions like Fischer esterification and forms benzoxazine end-capped molecules suitable for a range of applications due to their thermal and thermo-mechanical properties (Trejo-Machin, Verge, Puchot, & Quintana, 2017).

Synthesis of Thiadiazole Derivatives

The synthesis of new compounds from this chemical has been reported, particularly the creation of 2,5-disubstituted-1,3,4-thiadiazole derivatives. These compounds have shown strong antimicrobial activities against various microorganisms (Pund et al., 2020).

Polymer Modification

It's also involved in the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various amines, leading to polymers with enhanced thermal stability and promising biological activities for medical applications (Aly & El-Mohdy, 2015).

Safety And Hazards

The safety and hazards of a compound are typically determined through experimental studies and are often included in its Material Safety Data Sheet (MSDS). The MSDS for “(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-iodophenyl)propanoic acid” indicates that it has the following hazard statements: H302-H315-H319-H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The MSDS also provides precautionary statements, including recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to rinse cautiously with water for several minutes in case of contact with eyes .

特性

IUPAC Name |

(2S)-3-(4-iodophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16INO4/c18-14-8-6-12(7-9-14)10-15(16(20)21)19-17(22)23-11-13-4-2-1-3-5-13/h1-9,15H,10-11H2,(H,19,22)(H,20,21)/t15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLQFURMICGBHLW-HNNXBMFYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)I)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)I)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16INO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70439843 |

Source

|

| Record name | (S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-iodophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-iodophenyl)propanoic acid | |

CAS RN |

220400-04-4 |

Source

|

| Record name | (S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-iodophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2R)-2-Ethynylpyrrolidin-1-yl]ethanone](/img/structure/B152379.png)

![1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde](/img/structure/B152410.png)